molecular formula C7H7BClNO3 B6297367 4-(Aminocarbonyl)-2-chlorophenylboronic acid CAS No. 2691129-23-2

4-(Aminocarbonyl)-2-chlorophenylboronic acid

Cat. No.: B6297367
CAS No.: 2691129-23-2
M. Wt: 199.40 g/mol
InChI Key: YLYTUWLKUNYSEZ-UHFFFAOYSA-N
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Description

4-(Aminocarbonyl)-2-chlorophenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound has a unique structure with an aminocarbonyl group and a chlorine atom attached to the phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Mechanism of Action

Target of Action

4-(Aminocarbonyl)-2-chlorophenylboronic acid is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Mode of Action

The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways involved in the SM coupling reaction are complex and varied. The reaction involves the transfer of an organoboron compound (like our this compound) to a palladium complex, followed by a reductive elimination step to form the desired product .

Pharmacokinetics

It’s important to note that the compound’s stability and reactivity in the sm coupling reaction are key factors that influence its effectiveness .

Result of Action

The result of the action of this compound in the SM coupling reaction is the formation of a new carbon–carbon bond. This reaction is widely used in organic synthesis for the construction of complex organic compounds, including pharmaceuticals, agrochemicals, and materials .

Action Environment

The action of this compound is influenced by various environmental factors. The reaction conditions, such as temperature, solvent, and the presence of a base, can significantly affect the efficiency of the SM coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminocarbonyl)-2-chlorophenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-chlorophenylboronic acid as the starting material.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, and the process may include steps such as solvent extraction, distillation, and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Aminocarbonyl)-2-chlorophenylboronic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

    Oxidation and Reduction: The aminocarbonyl group can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate, are used in Suzuki-Miyaura coupling reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Substituted phenylboronic acids with various functional groups.

    Coupling Reactions: Biaryl compounds with diverse applications in pharmaceuticals and materials science.

    Oxidation and Reduction: Carboxylic acids and amines, respectively.

Scientific Research Applications

4-(Aminocarbonyl)-2-chlorophenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications, including anticancer and antimicrobial agents.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the aminocarbonyl and chlorine substituents, making it less versatile in certain synthetic applications.

    4-(Aminocarbonyl)phenylboronic Acid: Similar structure but without the chlorine atom, leading to different reactivity and applications.

    2-Chlorophenylboronic Acid: Lacks the aminocarbonyl group, limiting its use in certain biological and medicinal applications.

Uniqueness

4-(Aminocarbonyl)-2-chlorophenylboronic acid stands out due to its unique combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.

Properties

IUPAC Name

(4-carbamoyl-2-chlorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClNO3/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYTUWLKUNYSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)N)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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